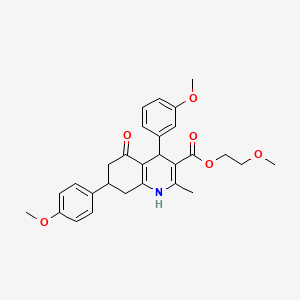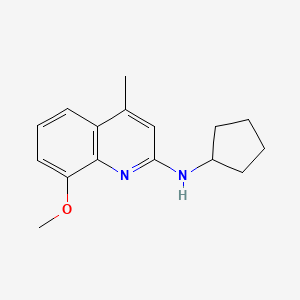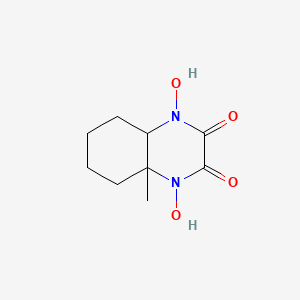![molecular formula C37H38N4O4 B4913286 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE](/img/structure/B4913286.png)
3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of multiple benzamide groups and a fluorene core, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acylation of aniline derivatives using 2,2-dimethylpropanoic anhydride under controlled conditions. This is followed by a series of coupling reactions to introduce the fluorene core and additional benzamide groups. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-2-thiophenecarboxylic acid
- 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE stands out due to its complex structure and the presence of multiple benzamide groups.
Propiedades
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[6-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-9H-fluoren-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O4/c1-36(2,3)34(44)40-26-11-7-9-24(18-26)32(42)38-28-15-13-22-17-23-14-16-29(21-31(23)30(22)20-28)39-33(43)25-10-8-12-27(19-25)41-35(45)37(4,5)6/h7-16,18-21H,17H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)(H,41,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMVXXBPTWWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(CC4=C3C=C(C=C4)NC(=O)C5=CC(=CC=C5)NC(=O)C(C)(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4913219.png)
![1'-[(5-acetyl-3-thienyl)methyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4913224.png)




![N-{2-[(4-chlorophenyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4913248.png)
![ethyl 4-({4-[(mesitylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B4913262.png)
![N-[(5-methylfuran-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B4913277.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4913294.png)
![3,3-DIMETHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4913310.png)
![3-(acetylamino)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B4913315.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4913317.png)
